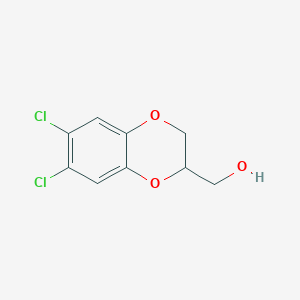
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate is a complex organic compound characterized by its adamantane core structure and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate typically involves the esterification of 1-adamantanecarboxylic acid with 3,4-dimethylphenol. The reaction is catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of 1-adamantanecarboxylic acid derivatives.
Reduction: Formation of 1-adamantanol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate exerts its effects involves interactions with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
1-adamantanecarboxylic acid: Shares the adamantane core but lacks the substituted phenyl group.
3,4-dimethylphenyl esters: Similar phenyl substitution but different core structures.
Uniqueness
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate is unique due to the combination of the adamantane core and the substituted phenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C19H23O2- |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(5S,7R)-3-(3,4-dimethylphenyl)adamantane-1-carboxylate |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21)/p-1/t14-,15+,18?,19? |
Clave InChI |
OSUAHUMJPBHFKV-MYMYQCDVSA-M |
SMILES isomérico |
CC1=C(C=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)



![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)






![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
